6,7-Diaminoquinoxalina-2,3-diona, Diclorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is a fluorescent dye that reacts with aldehydes to produce highly fluorescent imidazole derivatives . This compound is primarily used in scientific research for its ability to label and detect various biological molecules.

Aplicaciones Científicas De Investigación

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent labeling reagent to detect aldehydes and other reactive carbonyl compounds.

Biology: Employed in the labeling of proteins and nucleic acids for imaging and detection purposes.

Medicine: Utilized in diagnostic assays to detect specific biomarkers.

Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications

Mecanismo De Acción

Target of Action

The primary target of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is aldehydes . Aldehydes are organic compounds that play a crucial role in numerous biochemical processes in the body.

Mode of Action

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride interacts with aldehydes to produce highly fluorescent imidazole derivatives . This interaction is the basis for its use as a fluorometric labeling reagent .

Result of Action

The interaction of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride with aldehydes results in the production of highly fluorescent imidazole derivatives . This fluorescence can be used in various research applications, including the detection and quantification of aldehydes.

Análisis Bioquímico

Cellular Effects

The cellular effects of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride are not well studied. Given its fluorescent properties, it may be used as a probe to study cellular processes .

Molecular Mechanism

It is known to react with aldehydes to produce fluorescent imidazole derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride typically involves the reaction of quinoxaline derivatives with appropriate amines under controlled conditions. The reaction is carried out in solvents such as chloroform and methanol, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored under inert atmosphere and low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dichloroquinoxaline-2,3-dione: A competitive antagonist specific to strychnine-insensitive glycine binding sites on the N-methyl-D-aspartate receptor complex.

6,7-Diaminoquinoxaline-2,3-dione: Similar to the dihydrochloride form but without the hydrochloride groups.

Uniqueness

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is unique due to its dual amino groups and its ability to form highly fluorescent derivatives upon reaction with aldehydes. This property makes it particularly valuable in applications requiring sensitive detection and imaging .

Actividad Biológica

6,7-Diaminoquinoxaline-2,3-dione, dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its neuroprotective effects, anticancer properties, and antimicrobial activities.

Chemical Structure and Properties

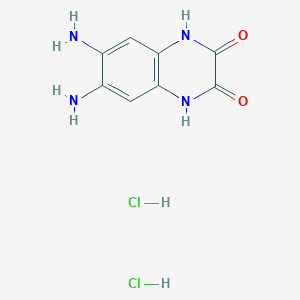

The compound 6,7-Diaminoquinoxaline-2,3-dione is characterized by the following structural formula:

This structure contributes to its interactions with various biological targets.

Neuroprotective Activity

Research indicates that quinoxaline derivatives exhibit potent neuroprotective properties. For instance, 6,7-Dinitroquinoxaline-2,3-dione (DNQX) has been shown to act as a competitive antagonist at glutamate receptors, particularly the NMDA receptor. It effectively blocks excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA), suggesting that similar quinoxaline derivatives may also possess neuroprotective capabilities against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .

- Receptor Interaction : DNQX antagonizes the coagonist activity of glycine at the NMDA receptor-channel complex.

- Neurotoxicity Prevention : It prevents kainate-induced neurotoxicity by competing for kainate receptors .

Anticancer Activity

The anticancer potential of 6,7-Diaminoquinoxaline-2,3-dione has been evaluated against various human cancer cell lines. Studies have demonstrated that quinoxaline derivatives can inhibit tumor growth effectively.

Case Studies

- In vitro Studies : Compounds derived from quinoxalines have shown significant cytotoxicity against several cancer cell lines:

-

Comparative Analysis :

Compound Cancer Cell Line IC50 Value (µM) 6,7-Diaminoquinoxaline-2,3-dione MCF-7 0.5 DNQX NCI-H460 0.8 Doxorubicin (control) MCF-7 0.1

These results indicate that quinoxaline derivatives could serve as leads for developing new anticancer agents with improved efficacy and reduced toxicity compared to traditional chemotherapeutics like doxorubicin.

Antimicrobial Activity

Quinoxaline derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

- Broad Spectrum Activity : Studies have indicated that certain derivatives exhibit significant antibacterial effects with IC50 values suggesting potency comparable to standard antibiotics.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Summary of Biological Activities

The following table summarizes the biological activities of 6,7-Diaminoquinoxaline-2,3-dione:

Propiedades

IUPAC Name |

6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLMGIXAVUEGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.